2-{[(4-Methylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one
Descripción
This compound features a 1,4-dihydropyrimidin-4-one core substituted at positions 2 and 3. The 2-position contains a [(4-methylphenyl)methyl]sulfanyl group, while the 5-position is functionalized with a [(4-methylpiperazin-1-yl)methyl] moiety. The dihydropyrimidinone scaffold is well-documented in medicinal chemistry for its bioactivity, particularly in anti-inflammatory and antimicrobial contexts .
Propiedades
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-14-3-5-15(6-4-14)13-24-18-19-11-16(17(23)20-18)12-22-9-7-21(2)8-10-22/h3-6,11H,7-10,12-13H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTFGNKGXYPLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)CN3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
The compound is compared to structurally related dihydropyrimidinones, pyridazinones, and piperazine derivatives to highlight key differences in physicochemical properties and bioactivity.
Table 1: Comparative Analysis of Key Compounds
*Calculated based on molecular formula; †Predicted based on sulfanyl and piperazine groups.
Core Structure and Substituent Effects
- Dihydropyrimidinone vs. Compared to the pyrimidin-4(3H)-one in , the dihydro configuration may reduce planarity, affecting membrane permeability .
- Piperazine vs. Piperidine : The 4-methylpiperazine group in the target compound introduces a tertiary amine, improving water solubility over the piperidine analog in (predicted logP: ~2.5 vs. ~3.0) .
Physicochemical Properties
- Solubility: The target’s methylpiperazine group likely increases solubility in acidic environments (e.g., gastric fluid) due to protonation, whereas the chromeno-pyrimidinone () may aggregate due to aromatic stacking .
- pKa : The sulfanyl group (pKa ~8.3) and piperazine (pKa ~9.5) create a dual ionization profile, differing from the single basic center in MK45 () .
Inferred Bioactivity
- The piperazine moiety is common in serotonin receptor modulators, and the sulfanyl group may confer antioxidant properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
